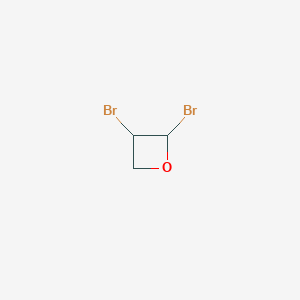
Oxetane, dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .
Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.
Industrial Production Methods
Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Reduction Reactions: The compound can be reduced to form oxetane derivatives with fewer bromine atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of oxetane, dibromo- can lead to the formation of oxetane derivatives with additional functional groups, such as hydroxyl groups (OH).
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Major Products Formed
Substituted Oxetanes: Formed through substitution reactions.
Reduced Oxetanes: Formed through reduction reactions.
Oxidized Oxetanes: Formed through oxidation reactions.
Applications De Recherche Scientifique
Oxetane, dibromo- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique properties, such as high-energy materials and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: The parent compound without bromine atoms.
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity and stability.
Uniqueness
Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .
Propriétés
Numéro CAS |
68797-60-4 |
|---|---|
Formule moléculaire |
C3H4Br2O |
Poids moléculaire |
215.87 g/mol |
Nom IUPAC |
2,3-dibromooxetane |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |
Clé InChI |
YHOHUAPVAAHWCW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(O1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


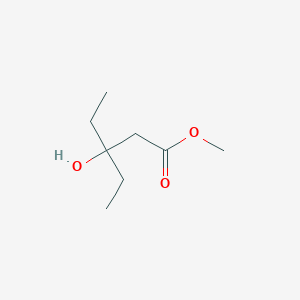
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
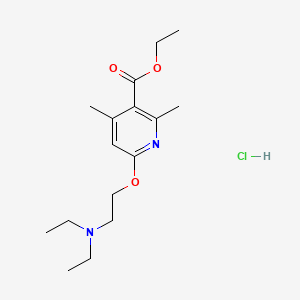
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
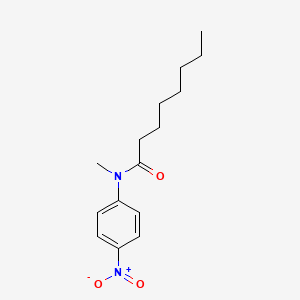
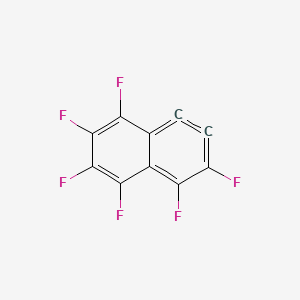
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
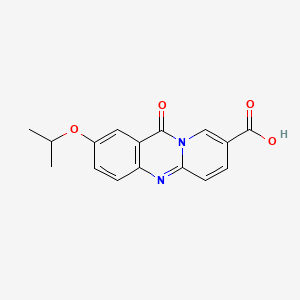
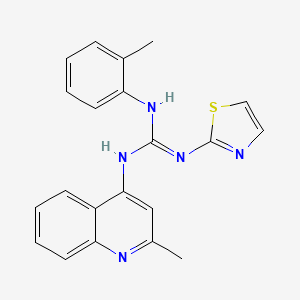
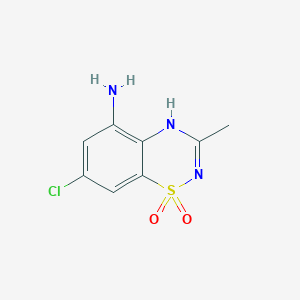
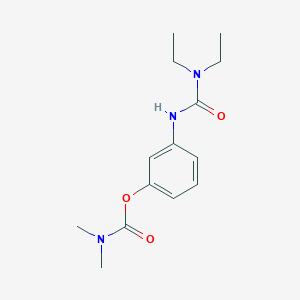

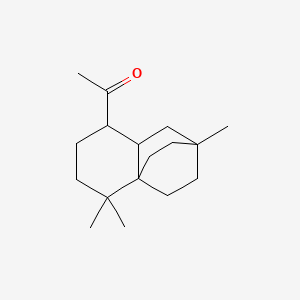
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
